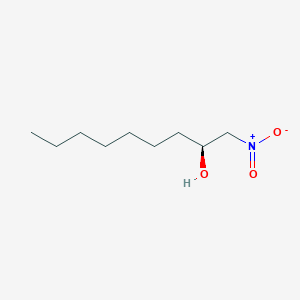
4,4-Dimethoxy-2,5-cyclohexadien-1-one
Übersicht
Beschreibung
4,4-Dimethoxy-2,5-cyclohexadien-1-one, also known as 1,4-Benzoquinone mono-methyl ketal, is a chemical compound with the empirical formula C8H10O3 . It has a molecular weight of 154.16 .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two double bonds and two methoxy groups attached to the same carbon . The structure can be represented by the SMILES string COC1(OC)C=CC(=O)C=C1 .Physical and Chemical Properties Analysis
This compound has a refractive index n20/D of 1.496 (lit.) and a density of 1.11 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Precursor Applications
4,4-Dimethoxy-2,5-cyclohexadien-1-one serves as a precursor in various chemical syntheses. It's used in the preparation of cyclic precursors of cycloparaphenylenes (CPPs) by reductive aromatization, which forms CPPs with high yields. This method is significant for the large-scale synthesis of highly strained [5]CPP (Patel, Kayahara, & Yamago, 2015). Additionally, it's involved in the TiCl(4)-mediated formal [3 + 3] cyclocondensation, leading to the formation of various functionalized compounds, demonstrating its versatility as a reagent (Bunescu, Reimann, Lubbe, Spannenberg, & Langer, 2009).
Molecular Structure and Stability Studies
Research into the molecular structure and stability of derivatives of this compound, such as 1-hetero-2,5-cyclohexadiene-1-oxide, provides insights into fundamental chemical properties. Studies have used density functional theory (DFT) to explore these structures, enhancing our understanding of bonding and stability in these molecules (Vessally, 2010).
Applications in Organometallic Chemistry
This compound derivatives have been used in the synthesis of organometallic compounds. For example, reactions with metallic Lewis acids and organometallics in low oxidation states have been studied, leading to the synthesis of mono- and bi-metallic derivatives of Groups 4 and 5 (Calderazzo, Englert, Pampaloni, & Passarelli, 2001). This shows the potential of this compound in advancing the field of organometallic chemistry.
Surface Chemistry and Reaction Mechanisms
Studies also focus on the adsorption and reaction mechanisms of this compound derivatives on surfaces, like silicon. This includes understanding multiple bonding configurations and reaction mechanisms of 1,3-cyclohexadiene on the Si(100) surface, which is crucial for applications in surface chemistry and material science (Teague & Boland, 2003).
Electrochemical Applications
Electrochemical behavior studies of derivatives like 4-halomethyl-4-methylcyclohexa-2,5-dien-1-ones reveal processes like reductive dehalogenation, offering insights into potential applications in electrochemistry and synthetic methodologies (Gavrilova, Moiseeva, Beloglazkina, Gavrilov, & Zyk, 2009).
Photoreactions and Spectroscopy
Research into the photochemistry of derivatives, such as 3,5-dimethoxybenzyl compounds, provides valuable information about photoreactions and their mechanisms, which is essential in the field of photochemistry (DeCosta, Howell, Pincock, & Rifai, 2000).
Eigenschaften
IUPAC Name |
4,4-dimethoxycyclohexa-2,5-dien-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-8(11-2)5-3-7(9)4-6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZOEZMUNZGWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C=CC(=O)C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327874 | |
| Record name | 4,4-Dimethoxy-2,5-cyclohexadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-50-2 | |
| Record name | 4,4-Dimethoxy-2,5-cyclohexadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethoxy-2,5-cyclohexadien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















